molecular formula C8H8ClNO4S B2980971 Ethyl 6-(chlorosulfonyl)nicotinate CAS No. 1249304-48-0

Ethyl 6-(chlorosulfonyl)nicotinate

Cat. No.: B2980971
CAS No.: 1249304-48-0
M. Wt: 249.67
InChI Key: PYMLHZULTGSUGQ-UHFFFAOYSA-N
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Description

Ethyl 6-(chlorosulfonyl)nicotinate: is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of nicotinic acid and contains both an ethyl ester and a chlorosulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-(chlorosulfonyl)nicotinate can be synthesized through a multi-step process involving the chlorosulfonation of nicotinic acid derivatives. The typical synthetic route involves the reaction of ethyl nicotinate with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 6-position of the nicotinate ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(chlorosulfonyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid derivative.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid or sulfone derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids and Sulfones: Formed by oxidation reactions.

Scientific Research Applications

Ethyl 6-(chlorosulfonyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-(chlorosulfonyl)nicotinate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can react with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The compound can also undergo reduction and oxidation reactions, which further diversify its chemical reactivity .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-(chlorosulfonyl)nicotinate is unique due to the presence of both the ethyl ester and chlorosulfonyl group, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in the synthesis of complex molecules .

Properties

IUPAC Name

ethyl 6-chlorosulfonylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c1-2-14-8(11)6-3-4-7(10-5-6)15(9,12)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMLHZULTGSUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249304-48-0
Record name ethyl 6-(chlorosulfonyl)pyridine-3-carboxylate
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